4-Chlorotetrafluorophenol

Description

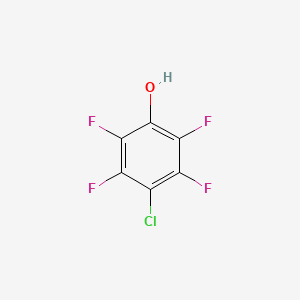

4-Chlorotetrafluorophenol (chemical formula: C₆HClF₄O) is a halogenated phenol derivative characterized by a chlorine atom at the para position (4-) and fluorine atoms occupying the remaining ortho and meta positions (2-, 3-, 5-, and 6-) on the aromatic ring. This arrangement of electronegative substituents imparts unique physicochemical properties, including enhanced acidity and reactivity, making it a valuable compound in halogen bonding studies and specialty chemical synthesis .

Properties

IUPAC Name |

4-chloro-2,3,5,6-tetrafluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HClF4O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYRVFYHTONHQSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)Cl)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30195135 | |

| Record name | Phenol, 4-chloro-2,3,5,6-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4232-66-0 | |

| Record name | Phenol, 4-chloro-2,3,5,6-tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004232660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-chloro-2,3,5,6-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorotetrafluorophenol typically involves the halogenation of phenol derivatives. One common method is the reaction of phenol with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete halogenation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and continuous flow systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Chlorotetrafluorophenol undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The phenolic group can be oxidized or reduced to form various derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents at moderate temperatures.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while oxidation and reduction reactions can produce quinones or hydroquinones .

Scientific Research Applications

4-Chlorotetrafluorophenol has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Medicine: Research involving this compound includes its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: It is used in the manufacture of specialty chemicals, polymers, and materials with unique properties

Mechanism of Action

The mechanism of action of 4-Chlorotetrafluorophenol involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes, affecting various biochemical pathways. The presence of halogen atoms enhances its reactivity and allows it to form stable complexes with target molecules. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Key Observations :

- Substituent Density: this compound has the highest fluorine substituent density among the listed compounds, which significantly impacts its electronic properties.

- Positional Isomerism: Analogs like 3-Chloro-4-fluorophenol and 2-Chloro-4-fluorophenol demonstrate how halogen positioning alters steric and electronic effects .

Electronic and Acidity Properties

The electron-withdrawing nature of fluorine and chlorine substituents lowers the pKa of phenolic compounds by stabilizing the deprotonated anion. Computational studies (MP2-level optimizations and NBO analyses) reveal that this compound’s anion exhibits enhanced stability compared to less fluorinated analogs, such as 4-chlorophenol, due to stronger inductive effects .

Predicted Acidity Trends :

| Compound | Estimated pKa* |

|---|---|

| This compound | ~4.5 |

| 4-Chlorophenol (4-CP) | ~9.4 |

| 3-Chloro-4-fluorophenol | ~8.2 |

| 4-Chloro-2,6-difluorophenol | ~7.0 |

| 4-Chloro-3-(trifluoromethyl)phenol | ~3.8 |

*Note: pKa values are estimates based on substituent effects. The trifluoromethyl group (-CF₃) in 4-Chloro-3-(trifluoromethyl)phenol exerts a stronger electron-withdrawing effect than fluorine, resulting in higher acidity .

Halogen Bonding Capability

Halogen bonding (XB) is critical in crystal engineering and supramolecular chemistry. This compound’s tetrafluorinated structure enhances its XB donor capacity compared to mono- or di-fluorinated analogs. NBO analyses indicate that the 4-chlorotetrafluorophenate anion has a more polarized σ-hole on chlorine, facilitating stronger interactions with acceptors like nitrogen or oxygen .

Biological Activity

4-Chlorotetrafluorophenol (C7H2ClF4O) is a halogenated aromatic compound that has garnered attention for its potential biological activity. This article explores its interactions with biological systems, degradation pathways, and implications for medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C7H2ClF4O

- Molecular Weight : 196.53 g/mol

- Structure : The compound contains a chlorinated phenolic group along with four fluorine substituents, which significantly influence its chemical reactivity and biological interactions.

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through mechanisms such as:

- Electrophilic Substitution : The presence of multiple halogen atoms makes the compound a potent electrophile, allowing it to participate in nucleophilic attacks by biological molecules.

- Hydroxylation Reactions : The compound can undergo enzymatic hydroxylation, leading to the formation of various metabolites that may exhibit different biological activities.

In Vitro Studies

Research has indicated that this compound exhibits varying degrees of biological activity depending on the concentration and exposure time. In vitro studies have shown:

- Degradation Over Time : The compound degrades in cell cultures, resulting in reduced biological activity. This degradation is often monitored using high-performance liquid chromatography (HPLC) to quantify remaining active compounds.

- Enzymatic Interactions : Studies involving phenol hydroxylase have demonstrated that this compound can be converted into hydroxylated products, which may possess altered toxicity profiles compared to the parent compound .

In Vivo Studies

In vivo studies highlight the compound's potential effects on living organisms:

- Toxicological Assessments : Animal models have been used to evaluate the toxicity of this compound. Results indicate that while the compound exhibits some toxic effects, these are contingent upon dosage and exposure duration.

- Biodegradation Pathways : Research has shown that microbial communities can degrade this compound through oxidative dehalogenation processes, leading to less harmful metabolites .

Data Table: Summary of Biological Activity Studies

| Study Type | Findings | Methodology |

|---|---|---|

| In Vitro | Degradation observed over time; reduced biological activity | HPLC analysis |

| In Vitro | Hydroxylation by phenol hydroxylase leads to new metabolites | Enzymatic assays |

| In Vivo | Toxicity varies with dosage; potential harmful effects noted | Animal model assessments |

| Biodegradation | Microbial degradation observed; oxidative pathways identified | NMR and HPLC analysis |

Case Studies

- Microbial Degradation Study : A study utilizing 19F NMR spectroscopy investigated the biodegradation pathways of fluorinated phenols, including this compound. Results indicated significant degradation by specific microbial strains, highlighting the potential for bioremediation applications .

- Toxicological Evaluation : An animal study assessed the acute toxicity of this compound, revealing dose-dependent effects on liver function and histopathological changes in tissues. These findings underscore the need for careful evaluation in pharmaceutical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.